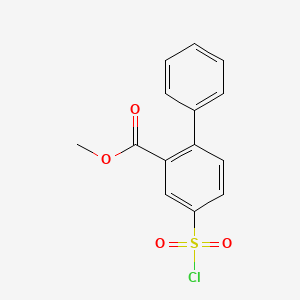
Methyl 5-(chlorosulfonyl)-2-phenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorosulfonyl)-2-phenylbenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenylbenzoate structure. It is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-2-phenylbenzoate typically involves the chlorosulfonation of methyl 2-phenylbenzoate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions usually require a controlled temperature to prevent decomposition and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for efficiency and safety, with strict control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(chlorosulfonyl)-2-phenylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like acetone or dichloromethane.
Reduction Reactions: Commonly performed using reducing agents like tin(II) chloride in aqueous or alcoholic media.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-2-phenylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-2-phenylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Methyl 5-(chlorosulfonyl)-2-phenylbenzoate can be compared with other similar compounds such as:
Chlorosulfonyl isocyanate: Both compounds contain a chlorosulfonyl group, but chlorosulfonyl isocyanate is used primarily in the synthesis of β-lactams and carbamates.
Sulfonimidates: These compounds also contain a sulfur (VI) center and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness: this compound is unique due to its specific structure, which combines a benzoate ester with a chlorosulfonyl group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C14H11ClO4S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-2-phenylbenzoate |
InChI |
InChI=1S/C14H11ClO4S/c1-19-14(16)13-9-11(20(15,17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
QOAUCMBMNQQCLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















